2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid
CAS No.: 669713-58-0
Cat. No.: VC1992660
Molecular Formula: C12H13Cl2NO4
Molecular Weight: 306.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669713-58-0 |
|---|---|
| Molecular Formula | C12H13Cl2NO4 |
| Molecular Weight | 306.14 g/mol |
| IUPAC Name | 3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
| Standard InChI | InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | BGXDBARGFUXUJF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O |
Introduction
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dichlorobenzoic acid moiety. This compound is of significant interest in organic synthesis due to its utility in protecting amino groups during chemical reactions, thereby preventing unwanted side reactions.
Synthesis Methods
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid typically involves protecting the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran at ambient or slightly elevated temperatures.
Chemical Reactions
This compound undergoes several types of chemical reactions, including:
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Deprotection Reactions: The removal of the Boc protecting group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
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Substitution Reactions: The dichlorobenzoic acid moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles under appropriate conditions.
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Deprotection | Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol | Free amine derivative |
| Substitution | Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate | Various substituted benzoic acids |
Biochemical Applications
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid plays a significant role in various biochemical reactions, particularly in peptide synthesis. The Boc group protects the amino group during this process, ensuring that peptide bonds are formed correctly. It also interacts with several enzymes and proteins, influencing cell signaling pathways and metabolic processes.
Scientific Research Applications
This compound is used in various scientific research applications, including:
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Organic Synthesis: As a protecting group for amino acids and peptides, facilitating the synthesis of complex molecules.
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Medicinal Chemistry: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.
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Material Science: In the synthesis of novel materials with specific properties by modifying the benzoic acid moiety.
Comparison with Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is unique due to the presence of the dichlorobenzoic acid moiety, which provides additional reactivity and functionalization options compared to other Boc-protected compounds.
| Compound | Unique Features | Applications |
|---|---|---|
| 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid | Dichlorobenzoic acid moiety | Organic synthesis, medicinal chemistry, material science |
| tert-Butoxycarbonyl-protected amino acids | General Boc protection | Peptide synthesis |
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